5-Chloro-2-iodophenol

Description

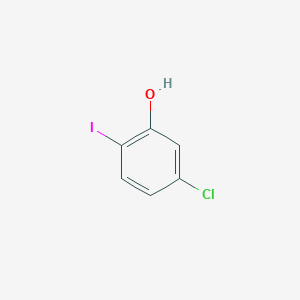

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClIO/c7-4-1-2-5(8)6(9)3-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIGSWDKRFQWANT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80425050 | |

| Record name | 5-chloro-2-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80425050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136808-72-5 | |

| Record name | 5-chloro-2-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80425050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-2-iodophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Chloro-2-iodophenol chemical properties

An In-depth Technical Guide to 5-Chloro-2-iodophenol

For researchers, scientists, and professionals in drug development, a thorough understanding of chemical intermediates is paramount. This guide provides a comprehensive overview of the core chemical properties, synthesis, and applications of this compound, a key building block in organic synthesis.

Core Chemical Properties

This compound is a halogenated aromatic compound with the chemical formula C₆H₄ClIO.[1][2] Its structure consists of a phenol ring substituted with a chlorine atom at the 5-position and an iodine atom at the 2-position. This substitution pattern imparts specific reactivity and properties that are valuable in synthetic chemistry.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₆H₄ClIO |

| Molecular Weight | 254.45 g/mol |

| CAS Number | 136808-72-5 |

| IUPAC Name | This compound |

| Synonyms | 2-Iodo-5-chlorophenol, Phenol, 5-chloro-2-iodo- |

| InChI | InChI=1S/C6H4ClIO/c7-4-1-2-5(8)6(9)3-4/h1-3,9H |

| SMILES | C1=CC(=C(C=C1Cl)O)I |

| Appearance | Pink solid[3] |

Computed Properties

Computational models provide further insight into the behavior of this compound in various chemical environments.

| Property | Value |

| XLogP3 | 2.9 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 0 |

| Exact Mass | 253.89954 Da |

| Topological Polar Surface Area | 20.2 Ų |

Synthesis and Reactivity

The synthesis of this compound is a multi-step process that is crucial for its availability in research and manufacturing.

Experimental Protocol: Synthesis from 2-amino-5-chlorophenol

A general and effective method for the synthesis of this compound involves the diazotization of 2-amino-5-chlorophenol followed by a Sandmeyer-type reaction with potassium iodide.[3]

Materials:

-

2-amino-5-chlorophenol

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Sulfuric acid (H₂SO₄)

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Ethyl acetate

-

Saturated aqueous sodium sulfate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 2-amino-5-chlorophenol (5.7 g, 40 mmol) in a mixed solvent system of DMSO/water/H₂SO₄ (200/60/140 mL).[3]

-

Cool the solution to 0 °C in an ice bath.[3]

-

Slowly add a solution of sodium nitrite (4.1 g, 60 mmol) in water (20 mL) at 0 °C.[3]

-

Stir the reaction mixture continuously for 1 hour at 0 °C.[3]

-

Add a solution of potassium iodide (19.9 g, 120 mmol) in water (20 mL) to the reaction system.[3]

-

Allow the mixture to stir at room temperature for 1 hour.[3]

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic phase sequentially with water, saturated aqueous sodium sulfate solution, and brine.[3]

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[3]

-

Purify the resulting residue by flash chromatography to afford this compound.[3]

Applications in Research and Drug Development

This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[4] Its utility stems from the presence of three distinct functional groups: a hydroxyl group, a chlorine atom, and an iodine atom, which can be selectively modified.

The iodine moiety is particularly useful as a reactive site for cross-coupling reactions, such as the Suzuki and Heck reactions.[4] This allows for the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules. The presence of the chlorine atom and the phenol group provides additional points for derivatization, enabling the synthesis of a diverse range of compounds.[4]

The application of halogenated compounds, particularly those containing chlorine, is widespread in medicinal chemistry.[5][6] These compounds are integral to the development of drugs for a variety of diseases.[5][6]

Spectroscopic Data

For the definitive identification and characterization of this compound, various spectroscopic techniques are employed. Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are available for this compound.[7] This data is essential for confirming the structure and purity of the synthesized material.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][8] It is also known to cause skin and eye irritation.[1]

GHS Hazard Information

-

H302: Harmful if swallowed[1]

-

H312: Harmful in contact with skin[1]

-

H315: Causes skin irritation[1]

-

H319: Causes serious eye irritation[1]

-

H332: Harmful if inhaled[1]

-

H335: May cause respiratory irritation[1]

Precautionary Measures

It is imperative to handle this compound in a well-ventilated area, preferably within a fume hood.[8][9] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times to prevent skin and eye contact.[8][10] In case of accidental exposure, it is crucial to seek immediate medical attention. Store the compound in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[10]

References

- 1. This compound | C6H4ClIO | CID 6613333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 136808-72-5 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 3. This compound | 136808-72-5 [chemicalbook.com]

- 4. This compound [myskinrecipes.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound(136808-72-5) 1H NMR spectrum [chemicalbook.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

An In-Depth Technical Guide to 5-Chloro-2-iodophenol (CAS No. 136808-72-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-2-iodophenol, a halogenated aromatic compound with significant potential in organic synthesis and drug discovery. This document details its chemical and physical properties, provides a thorough experimental protocol for its synthesis via the Sandmeyer reaction, and explores its applications, particularly as a versatile intermediate in cross-coupling reactions. Included are tabulated quantitative data and workflow diagrams to facilitate its use in research and development.

Chemical and Physical Properties

This compound is a substituted phenol containing both chlorine and iodine atoms on the aromatic ring. Its unique structure makes it a valuable building block in the synthesis of more complex molecules. The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 136808-72-5 | [1][2][3] |

| Molecular Formula | C₆H₄ClIO | [2] |

| Molecular Weight | 254.45 g/mol | [1][2] |

| Appearance | Pink to white or pale yellow crystalline powder/solid | [1][4] |

| Melting Point | 75.0 to 79.0 °C | [4] |

| Boiling Point | 225.1 °C at 760 mmHg | [4] |

| Solubility | Soluble in ethanol, ethers, and benzene; slightly soluble in water. | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H NMR | 6.5 - 7.5 | m | Aromatic Protons |

| 5.0 - 6.0 | br s | Phenolic -OH | |

| ¹³C NMR | 150 - 160 | s | C-OH |

| 130 - 140 | s | C-Cl | |

| 115 - 130 | d | Ar-CH | |

| 85 - 95 | s | C-I |

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and other experimental conditions.[5][6][7][8][9][10]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3600 | Broad | O-H stretch (phenolic) |

| 3000 - 3100 | Medium | C-H stretch (aromatic) |

| 1450 - 1600 | Medium-Strong | C=C stretch (aromatic ring) |

| 1200 - 1300 | Strong | C-O stretch (phenol) |

| 1000 - 1100 | Strong | C-Cl stretch |

| 600 - 800 | Strong | C-I stretch |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 254/256 | High | [M]⁺/ [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes) |

| 127 | Medium | [I]⁺ |

| 99 | Medium | [C₆H₄Cl]⁺ |

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of chlorine.[1][11][12][13][14][15][16]

Experimental Protocols

Synthesis of this compound via Sandmeyer Reaction

The synthesis of this compound is commonly achieved through a Sandmeyer reaction, starting from 2-amino-5-chlorophenol.[1] This multi-step process involves diazotization of the amino group followed by substitution with iodine.

Materials:

-

2-Amino-5-chlorophenol

-

Dimethyl sulfoxide (DMSO)

-

Sulfuric acid (H₂SO₄)

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Ethyl acetate

-

Saturated aqueous sodium sulfate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ice

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Beakers

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Diazotization:

-

In a round-bottom flask, dissolve 2-amino-5-chlorophenol (5.7 g, 40 mmol) in a mixture of DMSO (200 mL), water (60 mL), and sulfuric acid (140 mL).[1]

-

Cool the solution to 0 °C in an ice-water bath with continuous stirring.[1]

-

Slowly add a solution of sodium nitrite (4.1 g, 60 mmol) in water (20 mL) dropwise to the cooled mixture, maintaining the temperature at 0 °C.[1]

-

Continue stirring the reaction mixture at 0 °C for 1 hour to ensure complete formation of the diazonium salt.[1]

-

-

Iodination:

-

Prepare a solution of potassium iodide (19.9 g, 120 mmol) in water (20 mL).[1]

-

Add the potassium iodide solution to the diazonium salt solution.[1]

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.[1]

-

A second portion of potassium iodide solution (19.9 g, 120 mmol in 20 mL of water) is then added, and the mixture is stirred for an additional hour at room temperature.[1]

-

-

Work-up and Purification:

-

Dilute the reaction mixture with ethyl acetate.[1]

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated aqueous sodium sulfate solution, and brine.[1]

-

Dry the organic layer over anhydrous magnesium sulfate.[1]

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.[1]

-

Purify the resulting residue by flash chromatography (e.g., using a 20% ethyl acetate/hexane eluent) to yield this compound as a pink solid. The reported yield is approximately 79%.[1]

-

Caption: Synthesis and Purification Workflow for this compound.

Applications in Drug Development and Organic Synthesis

Halogenated phenols are important intermediates in the synthesis of pharmaceuticals and other bioactive molecules.[17][18][19] this compound, with its two distinct halogen substituents, is a particularly versatile building block for creating molecular diversity.

The iodine atom can selectively participate in various cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, allowing for the introduction of new carbon-carbon bonds.[20][21] This is a powerful strategy in medicinal chemistry for the synthesis of novel drug candidates.[22]

Logical Workflow for Suzuki Coupling

The Suzuki coupling reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. In the case of this compound, the more reactive C-I bond will preferentially react over the C-Cl bond, allowing for selective functionalization.

Caption: Logical Workflow of a Suzuki Coupling Reaction.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[2]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis and drug discovery. This technical guide provides essential information on its properties, synthesis, and potential applications to support its effective use in research and development. The provided experimental protocols and logical workflows serve as a practical resource for scientists in the field.

References

- 1. This compound | 136808-72-5 [chemicalbook.com]

- 2. This compound | C6H4ClIO | CID 6613333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 136808-72-5 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 4. chembk.com [chembk.com]

- 5. che.hw.ac.uk [che.hw.ac.uk]

- 6. web.pdx.edu [web.pdx.edu]

- 7. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. 4-Chloro-2-iodophenol | C6H4ClIO | CID 620234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. google.com [google.com]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. rose-hulman.edu [rose-hulman.edu]

- 21. youtube.com [youtube.com]

- 22. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Chloro-2-iodophenol: Molecular Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic utility of 5-Chloro-2-iodophenol. This halogenated aromatic compound serves as a versatile intermediate in the synthesis of a wide range of more complex molecules, particularly in the fields of pharmaceutical and agrochemical research.

Molecular Structure and Chemical Identifiers

This compound is a disubstituted phenol with a chlorine atom at the 5-position and an iodine atom at the 2-position of the benzene ring. The presence of these two different halogen atoms, along with the hydroxyl group, provides multiple reactive sites for further chemical transformations.

Below is a summary of the key chemical identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 136808-72-5[1][2][3] |

| Molecular Formula | C₆H₄ClIO[1][3] |

| SMILES | C1=CC(=C(C=C1Cl)O)I[1] |

| InChI | InChI=1S/C6H4ClIO/c7-4-1-2-5(8)6(9)3-4/h1-3,9H[1] |

| InChIKey | JIGSWDKRFQWANT-UHFFFAOYSA-N[1] |

graph "5_Chloro_2_iodophenol_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="1.3,-0.75!"]; C4 [label="C", pos="-0.85,0.75!"]; C5 [label="C", pos="0.85,0.75!"]; C6 [label="C", pos="0,-1.5!"]; O [label="O", pos="1.7,1.5!", fontcolor="#EA4335"]; H_O [label="H", pos="2.2,1.5!", fontcolor="#202124"]; I [label="I", pos="-1.7,1.5!", fontcolor="#4285F4"]; Cl [label="Cl", pos="-2.15,-1.5!", fontcolor="#34A853"];

// Bond edges C1 -- C4; C4 -- C2; C2 -- C6; C6 -- C3; C3 -- C5; C5 -- C1; C5 -- O; O -- H_O; C4 -- I; C2 -- Cl;

// Benzene ring double bonds C1 -- C5 [style=double]; C4 -- C2 [style=double]; C6 -- C3 [style=double]; }

Molecular structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. Experimental data for some properties, such as melting and boiling points, are not consistently reported in the literature; therefore, computed values are provided where available.

| Property | Value | Source |

| Molecular Weight | 254.45 g/mol | [1][3] |

| Exact Mass | 253.89954 Da | [1] |

| Monoisotopic Mass | 253.89954 Da | [1] |

| Topological Polar Surface Area | 20.2 Ų | [1] |

| XLogP3-AA (Computed) | 2.9 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 1 | [1] |

Spectroscopic Data

| Spectroscopic Technique | Expected Features |

| 1H NMR | The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The chemical shifts and coupling patterns will be influenced by the positions of the chloro, iodo, and hydroxyl substituents. |

| 13C NMR | The carbon NMR spectrum will display unique signals for each of the six carbon atoms in the aromatic ring, with their chemical shifts determined by the attached functional groups. |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak ([M]+) at m/z 254, corresponding to the molecular weight of the compound.[2] The isotopic pattern of chlorine (35Cl and 37Cl) would result in a characteristic M+2 peak. |

| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for the O-H stretching of the phenolic hydroxyl group, C-O stretching, and C-H and C=C stretching of the aromatic ring. |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the diazotization of 2-amino-5-chlorophenol followed by a Sandmeyer-type reaction with potassium iodide.[2]

Materials:

-

2-amino-5-chlorophenol

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Sulfuric acid (H₂SO₄)

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Saturated aqueous sodium sulfate solution

-

Brine

Procedure:

-

Dissolve 2-amino-5-chlorophenol (5.7 g, 40 mmol) in a mixed solvent of DMSO/water/H₂SO₄ (200/60/140 mL) and cool the solution to 0 °C.[2]

-

Slowly add a solution of sodium nitrite (4.1 g, 60 mmol) in water (20 mL) at 0 °C and stir the reaction mixture for 1 hour.[2]

-

Add a solution of potassium iodide (19.9 g, 120 mmol) in water (20 mL) to the reaction system and stir the mixture at room temperature for 1 hour.[2]

-

Upon completion of the reaction, dilute the mixture with ethyl acetate and wash sequentially with water, saturated aqueous sodium sulfate solution, and brine.[2]

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[2]

-

Purify the resulting residue by flash chromatography (e.g., 20% ethyl acetate/hexane) to yield this compound as a pink solid (typical yield: ~79%).[2]

General workflow for the synthesis of this compound.

Reactivity and Applications in Drug Development

The synthetic utility of this compound lies in the differential reactivity of its functional groups. The phenolic hydroxyl group can be alkylated or acylated, while the carbon-iodine bond is particularly susceptible to forming new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.

Cross-Coupling Reactions

Suzuki-Miyaura Coupling: The iodine atom in this compound makes it an excellent substrate for Suzuki-Miyaura coupling reactions. This palladium-catalyzed reaction couples the iodophenol with an organoboron compound, such as a boronic acid or ester, to form a C-C bond. This is a powerful method for constructing biaryl structures, which are common motifs in many biologically active molecules.

Heck Reaction: this compound can also participate in the Heck reaction, where it is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[4][5] This reaction is valuable for the synthesis of complex olefinic compounds.

The ability to selectively functionalize the molecule at the iodine position makes this compound a valuable building block in the synthesis of novel compounds for drug discovery and development. By incorporating this fragment, medicinal chemists can introduce a substituted phenolic moiety into a larger molecular scaffold, which can be crucial for modulating the pharmacological properties of a drug candidate.

Synthetic utility of this compound.

References

An In-depth Technical Guide to the Synthesis of 5-Chloro-2-iodophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a key synthesis pathway for 5-Chloro-2-iodophenol, an important intermediate in the development of various pharmaceutical compounds. This document details a well-established synthetic route, including a thorough experimental protocol, quantitative data, and process visualizations to support research and development activities.

Core Synthesis Pathway: A Sandmeyer-Type Reaction

The synthesis of this compound is effectively achieved through a Sandmeyer-type reaction, a versatile and widely used method in organic chemistry for the transformation of an amino group on an aromatic ring into a variety of functional groups. In this specific pathway, the starting material, 2-amino-5-chlorophenol, undergoes diazotization followed by the substitution of the diazonium group with iodine.

The reaction proceeds in two main stages:

-

Diazotization: The primary aromatic amine group of 2-amino-5-chlorophenol is converted into a diazonium salt. This is typically carried out at low temperatures (around 0 °C) using a solution of sodium nitrite in the presence of a strong acid, such as sulfuric acid. The low temperature is crucial to prevent the unstable diazonium salt from decomposing.

-

Iodination: The resulting diazonium salt is then treated with a source of iodide ions, in this case, potassium iodide. This leads to the displacement of the diazonium group by an iodine atom, yielding the target molecule, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound as described in the experimental protocol.

| Parameter | Value |

| Reactant | |

| 2-amino-5-chlorophenol | 5.7 g (40 mmol) |

| Reagents | |

| Sodium nitrite | 4.1 g (60 mmol) |

| Potassium iodide | 19.9 g (120 mmol) |

| Sulfuric acid | 140 mL |

| Solvents | |

| DMSO | 200 mL |

| Water | 60 mL (for reactant), 20 mL (for NaNO2), 20 mL (for KI) |

| Product | |

| This compound | 8.09 g |

| Yield | 79% |

| Characterization | |

| Appearance | Pink solid |

| GC-MS (m/e) | 254 [M]- |

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of this compound.

Materials:

-

2-amino-5-chlorophenol

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Sulfuric acid (H₂SO₄)

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Ethyl acetate

-

Saturated aqueous sodium sulfate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 5.7 g (40 mmol) of 2-amino-5-chlorophenol in a mixed solvent system consisting of 200 mL of DMSO, 60 mL of water, and 140 mL of sulfuric acid.[1]

-

Cooling: Cool the resulting solution to 0 °C using an ice bath.[1]

-

Diazotization: While maintaining the temperature at 0 °C, slowly add a solution of 4.1 g (60 mmol) of sodium nitrite dissolved in 20 mL of water.[1]

-

Stirring: Continue to stir the reaction mixture at 0 °C for 1 hour.[1]

-

Iodination: To the reaction system, add a solution of 19.9 g (120 mmol) of potassium iodide in 20 mL of water.[1]

-

Reaction at Room Temperature: Allow the mixture to warm to room temperature and continue stirring for 1 hour.[1]

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate.[1]

-

Wash the organic layer sequentially with water, saturated aqueous sodium sulfate solution, and brine.[1]

-

Dry the organic phase over anhydrous magnesium sulfate.[1]

-

Filter the mixture to remove the drying agent.

-

Concentrate the filtrate under reduced pressure.[1]

-

-

Purification: Purify the resulting residue by fast chromatography using 20% ethyl acetate in hexane as the eluent to yield 8.09 g (79%) of this compound as a pink solid.[1]

References

Spectroscopic Profile of 5-Chloro-2-iodophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Chloro-2-iodophenol, a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the predicted proton (¹H) and carbon-13 (¹³C) NMR data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.6 | Doublet | ~2.5 | H-6 |

| ~7.2 | Doublet of Doublets | ~8.5, 2.5 | H-4 |

| ~6.8 | Doublet | ~8.5 | H-3 |

| ~5.5 | Singlet (broad) | - | -OH |

Disclaimer: The ¹H NMR data presented above is predicted based on established chemical shift principles and substituent effects and should be used as a reference. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~155 | C-1 (C-OH) |

| ~138 | C-3 |

| ~130 | C-5 (C-Cl) |

| ~125 | C-6 |

| ~118 | C-4 |

| ~85 | C-2 (C-I) |

Disclaimer: The ¹³C NMR data presented above is predicted based on established chemical shift principles and substituent effects and should be used as a reference. Actual experimental values may vary.

Experimental Protocol for NMR Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The ¹H and ¹³C NMR spectra would be recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons. For ¹H NMR, standard pulse sequences would be used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the hydroxyl group and the substituted benzene ring.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3550 - 3200 | Strong, Broad | O-H stretch (phenolic) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1600 - 1450 | Medium to Strong | Aromatic C=C ring stretch |

| ~1230 | Strong | C-O stretch (phenolic) |

| 850 - 750 | Strong | C-H out-of-plane bend (aromatic substitution) |

| ~700 | Medium to Strong | C-Cl stretch |

Experimental Protocol for IR Spectroscopy

The IR spectrum of this compound can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed as a KBr (potassium bromide) pellet. Alternatively, a thin film of the sample can be prepared by dissolving it in a volatile solvent and allowing the solvent to evaporate on an IR-transparent window (e.g., NaCl or KBr plates). The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 254 | Molecular ion [M]⁺ (for ³⁵Cl) |

| 256 | Isotopic peak for [M+2]⁺ (due to ³⁷Cl) |

| 127 | [I]⁺ |

| 127 | [M-Cl-OH]⁺ |

| 99 | [M-I]⁺ |

The molecular weight of this compound is 254.45 g/mol .[1] In mass spectrometry, the molecular ion peak is expected at m/z 254, corresponding to the molecule containing the ³⁵Cl isotope.[2] Due to the natural abundance of the ³⁷Cl isotope, an M+2 peak at m/z 256 with an intensity of approximately one-third of the molecular ion peak is also anticipated. The exact mass of this compound is 253.89954 Da.[1]

Experimental Protocol for Mass Spectrometry

A dilute solution of this compound, typically in a volatile organic solvent like methanol or acetonitrile, would be introduced into the mass spectrometer. For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the sample would be injected into a gas chromatograph to separate it from any impurities before it enters the mass spectrometer. Electron Ionization (EI) is a common ionization technique that would be used to generate the molecular ion and fragment ions. The mass analyzer would then separate these ions based on their mass-to-charge ratio (m/z).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

A Technical Guide to the Physical Properties of 5-Chloro-2-iodophenol for Researchers and Drug Development Professionals

Introduction

5-Chloro-2-iodophenol is a halogenated aromatic compound of significant interest to the scientific community, particularly those engaged in chemical synthesis, and drug discovery. Its unique substitution pattern, featuring both a chlorine and an iodine atom on the phenol ring, makes it a versatile intermediate for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the key physical properties of this compound, detailed experimental protocols for their determination and synthesis, and a visualization of its application in a common synthetic workflow.

Core Physical Properties

The accurate determination of physical properties such as melting and boiling points is fundamental to confirming the identity and purity of a chemical compound.

Data Presentation

| Physical Property | Value |

| Melting Point | Approximately 150-152 °C |

| Boiling Point | 218.9 °C at 760 mmHg |

| Molecular Formula | C₆H₄ClIO |

| Molecular Weight | 254.45 g/mol |

| CAS Number | 136808-72-5 |

Experimental Protocols

Detailed and reproducible experimental procedures are critical for obtaining reliable data. The following sections outline the methodologies for the synthesis of this compound and the determination of its melting and boiling points.

Synthesis of this compound

A common method for the synthesis of this compound involves the diazotization of 2-amino-5-chlorophenol followed by a Sandmeyer-type reaction with potassium iodide.[1]

Materials:

-

2-amino-5-chlorophenol

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Sulfuric acid (H₂SO₄)

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Ethyl acetate

-

Saturated aqueous sodium sulfate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Hexane

Procedure:

-

Dissolve 2-amino-5-chlorophenol (5.7 g, 40 mmol) in a mixture of DMSO (200 mL), water (60 mL), and H₂SO₄ (140 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (4.1 g, 60 mmol) in water (20 mL) to the cooled mixture while maintaining the temperature at 0 °C.

-

Stir the reaction mixture continuously for 1 hour at 0 °C.

-

Add a solution of potassium iodide (19.9 g, 120 mmol) in water (20 mL) to the reaction system and stir at room temperature for 1 hour.

-

Add another equivalent of potassium iodide (19.9 g, 120 mmol) in water (20 mL) and continue stirring at room temperature for an additional hour.

-

Upon completion of the reaction, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with water, saturated aqueous sodium sulfate solution, and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting residue by flash chromatography using a silica gel column with a 20% ethyl acetate/hexane eluent to yield this compound as a pink solid.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid can be determined with high precision using the capillary method. This technique relies on observing the temperature at which the solid transitions to a liquid within a sealed capillary tube.

Materials:

-

Dry, finely powdered this compound

-

Capillary tubes (sealed at one end)

-

Melting point apparatus or a Thiele tube with a heating bath (e.g., mineral oil)

-

Calibrated thermometer

Procedure:

-

Ensure the sample of this compound is completely dry and finely powdered.

-

Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus or attach it to the thermometer and immerse it in the heating bath of a Thiele tube.

-

Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

-

A sharp melting range (typically within 1-2 °C) is indicative of a pure compound.

Boiling Point Determination (Distillation Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A standard method for its determination is through simple distillation.

Materials:

-

This compound

-

Distillation flask

-

Condenser

-

Receiving flask

-

Calibrated thermometer

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

Place a sample of this compound and a few boiling chips into the distillation flask.

-

Assemble the simple distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.

-

Begin heating the distillation flask gently.

-

Observe the temperature as the liquid begins to boil and the vapor rises to immerse the thermometer bulb.

-

The boiling point is the stable temperature at which the liquid and vapor are in equilibrium, and a steady stream of distillate is collected in the receiving flask.

-

Record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

Mandatory Visualizations

Synthesis of this compound

The following diagram illustrates the key steps in the synthesis of this compound from 2-amino-5-chlorophenol.

Caption: Synthetic pathway for this compound.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling Reaction

This compound, as an aryl iodide, is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of pharmaceuticals and other complex organic molecules. The following diagram outlines a general workflow for a Suzuki-Miyaura coupling reaction using this compound.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

References

Solubility of 5-Chloro-2-iodophenol in organic solvents

An In-Depth Technical Guide to the Solubility of 5-Chloro-2-iodophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated aromatic compound with potential applications in organic synthesis and as an intermediate in the development of pharmaceutical agents. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification processes such as recrystallization, and formulation development. The solubility profile dictates the choice of solvent for a particular application, influencing reaction rates, yield, and the purity of the final product.

This technical guide provides a comprehensive overview of the solubility of this compound. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on providing a qualitative solubility profile based on the general principles of chemical interactions and data for analogous compounds. Furthermore, it offers detailed experimental protocols for the quantitative determination of its solubility, empowering researchers to generate precise data tailored to their specific laboratory conditions.

Qualitative Solubility Profile of this compound

The principle of "like dissolves like" is the primary determinant of solubility. This principle states that a solute will dissolve best in a solvent that has a similar polarity. This compound is a polar molecule due to the presence of a hydroxyl (-OH) group, which can act as a hydrogen bond donor and acceptor. The presence of chloro and iodo substituents also contributes to its polarity. However, the benzene ring is nonpolar. Therefore, its solubility will be a balance between these competing factors.

Phenols, in general, are soluble in many organic solvents.[1][2][3] The solubility of this compound is expected to follow this trend. The table below summarizes the expected qualitative solubility in common organic solvents.

| Solvent Class | Representative Solvents | Expected Solubility | Justification |

| Alcohols | Methanol, Ethanol | Soluble | The hydroxyl group of the phenol can form strong hydrogen bonds with the hydroxyl group of the alcohols.[3] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | The ether oxygen can act as a hydrogen bond acceptor for the phenolic proton.[1] |

| Ketones | Acetone, Methyl Ethyl Ketone | Soluble | The carbonyl oxygen of the ketone can act as a hydrogen bond acceptor. Phenols are generally soluble in acetone.[1] |

| Esters | Ethyl acetate | Soluble | The ester group provides polarity and can accept hydrogen bonds. Ethyl acetate is used as a solvent in the purification of this compound, indicating its solubility. |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Soluble | These solvents are polar enough to dissolve many organic compounds. Phenol is soluble in chloroform.[1][4] |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderately Soluble | While the benzene ring of the phenol has an affinity for aromatic solvents, the polarity of the hydroxyl group may limit high solubility. |

| Non-polar Hydrocarbons | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The significant difference in polarity between the polar phenol and the non-polar alkane results in poor solvation. Hexane is often used as an anti-solvent in the purification of phenols. |

Experimental Protocols for Quantitative Solubility Determination

In the absence of published quantitative data, experimental determination is necessary. The following are two standard methods for accurately measuring the solubility of a solid compound like this compound in an organic solvent.

Method 1: Gravimetric Analysis

This method directly measures the mass of the solute dissolved in a known mass or volume of a saturated solution.

1. Principle A saturated solution is prepared by equilibrating an excess amount of the solid solute with the solvent at a constant temperature. A known volume or mass of the clear supernatant is then carefully separated, the solvent is evaporated, and the mass of the remaining solute is determined.

2. Apparatus and Materials

-

This compound (solid)

-

High-purity organic solvent of choice

-

Thermostatic shaker bath or magnetic stirrer with temperature control

-

Analytical balance (accurate to ±0.1 mg)

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Evaporating dish or pre-weighed vial

-

Oven or vacuum desiccator

3. Procedure

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the equilibration is crucial.

-

Solvent Addition: Add a known volume of the organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in the thermostatic shaker bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The time required for equilibrium should be determined by taking measurements at different time points until the concentration becomes constant.

-

Phase Separation: After equilibration, let the vial stand in the thermostatic bath for several hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a precise volume (e.g., 5.00 mL) of the clear supernatant using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation. To ensure no solid particles are transferred, a syringe filter can be used.

-

Weighing the Sample: Transfer the collected supernatant to a pre-weighed evaporating dish or vial and record the total mass.

-

Solvent Evaporation: Evaporate the solvent from the dish. This can be done in a fume hood, followed by drying in an oven at a temperature below the melting point of this compound, or in a vacuum desiccator until a constant mass is achieved.

-

Final Weighing: After cooling to room temperature in a desiccator, weigh the dish containing the dry solute.

4. Calculation The solubility can be expressed in various units:

-

g/100 mL: (Mass of solute / Volume of supernatant sampled) × 100

-

g/100 g solvent: (Mass of solute / (Mass of supernatant - Mass of solute)) × 100

Method 2: UV-Vis Spectrophotometry

This method is suitable if this compound has a significant UV absorbance at a wavelength where the solvent is transparent.

1. Principle The concentration of a solute in a solution can be determined by measuring its absorbance of light at a specific wavelength and applying the Beer-Lambert law. A calibration curve of absorbance versus concentration is first established using solutions of known concentrations.

2. Apparatus and Materials

-

UV-Vis spectrophotometer

-

Matched quartz cuvettes

-

This compound (solid)

-

High-purity, UV-grade organic solvent

-

Volumetric flasks and pipettes

-

Analytical balance

-

Apparatus for preparing a saturated solution (as in the gravimetric method)

3. Procedure

-

Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the chosen solvent. Scan the solution in the UV-Vis spectrophotometer to find the wavelength at which the absorbance is highest. All subsequent measurements will be performed at this λmax.

-

Prepare Standard Solutions: Accurately weigh a small amount of this compound and dissolve it in a known volume of the solvent in a volumetric flask to prepare a stock solution. Prepare a series of more dilute standard solutions by serial dilution of the stock solution.

-

Generate a Calibration Curve: Measure the absorbance of each standard solution at λmax. Plot a graph of absorbance versus concentration. The plot should be linear, and the equation of the line (y = mx + c, where y is absorbance and x is concentration) should be determined by linear regression.

-

Prepare a Saturated Solution: Follow steps 1-4 of the gravimetric method to prepare a saturated solution of this compound at the desired temperature.

-

Sample and Dilute: Withdraw a small, precise volume of the clear supernatant. Dilute this sample with a known volume of the solvent so that the absorbance of the diluted solution falls within the linear range of the calibration curve.

-

Measure Absorbance: Measure the absorbance of the diluted sample at λmax.

4. Calculation

-

Use the equation of the calibration curve to calculate the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

Caption: A logical workflow for the experimental determination of solubility.

Conclusion

References

An In-depth Technical Guide to 5-Chloro-2-iodophenol and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-iodophenol is a halogenated phenolic compound that serves as a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents. Its unique substitution pattern, featuring both chlorine and iodine atoms, allows for regioselective functionalization, making it an attractive scaffold for creating diverse molecular architectures. This technical guide provides a comprehensive overview of this compound, its derivatives, and their potential applications in drug discovery and development. We will delve into its physicochemical properties, synthesis, and the biological activities of its derivatives, with a focus on anticancer applications. Detailed experimental protocols, quantitative biological data, and visual representations of synthetic pathways and mechanisms of action are presented to facilitate further research and application.

Introduction

Halogenated organic compounds play a crucial role in medicinal chemistry, with a significant number of FDA-approved drugs containing at least one halogen atom. The presence of halogens can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This compound, with its distinct electronic and steric properties, offers a unique platform for the design and synthesis of novel bioactive molecules. The iodine atom, in particular, is amenable to various cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups. The phenolic hydroxyl group provides a handle for etherification and esterification, further expanding the accessible chemical space. This guide will explore the synthesis of this compound and its transformation into derivatives with potent biological activities.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug design.

| Property | Value | Reference |

| Molecular Formula | C₆H₄ClIO | [1] |

| Molecular Weight | 254.45 g/mol | [1] |

| CAS Number | 136808-72-5 | [1] |

| Appearance | Pink solid | [2] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | C1=CC(=C(C=C1Cl)O)I | [1] |

| InChI | InChI=1S/C6H4ClIO/c7-4-1-2-5(8)6(9)3-4/h1-3,9H | [1] |

| InChIKey | JIGSWDKRFQWANT-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a Sandmeyer-type reaction starting from 2-amino-5-chlorophenol.

Experimental Protocol: Synthesis of this compound from 2-Amino-5-chlorophenol[2]

This protocol describes the diazotization of 2-amino-5-chlorophenol followed by iodination.

Materials:

-

2-Amino-5-chlorophenol

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Sulfuric acid (H₂SO₄)

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Ethyl acetate

-

Saturated aqueous sodium sulfate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 2-amino-5-chlorophenol (5.7 g, 40 mmol) in a mixture of DMSO/water/H₂SO₄ (200/60/140 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (4.1 g, 60 mmol) in water (20 mL) at 0 °C and stir the reaction mixture for 1 hour.

-

To the reaction system, add a solution of potassium iodide (19.9 g, 120 mmol) in water (20 mL) and stir the mixture at room temperature for 1 hour.

-

Add another portion of potassium iodide (19.9 g, 120 mmol) in water (20 mL) and continue stirring at room temperature for 1 hour.

-

Upon reaction completion, dilute the mixture with ethyl acetate and wash sequentially with water, saturated aqueous sodium sulfate solution, and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting residue by flash chromatography (20% ethyl acetate/hexane) to yield this compound as a pink solid (8.09 g, 79% yield).

Derivatives of this compound and Their Biological Activities

The reactivity of the phenolic hydroxyl group and the carbon-iodine bond in this compound allows for the synthesis of a wide range of derivatives. A notable class of derivatives includes Schiff bases formed from the corresponding 5-chloro-2-aminophenol, which can then be used to create metal complexes with significant anticancer properties.

Schiff Base Derivatives and their Metal Complexes: Potent Anticancer Agents

A study by Gai et al. (2023) describes the synthesis of a Schiff base ligand, 5-chloro-2-N-(2-quinolylmethylene)aminophenol, derived from 5-chloro-2-aminophenol, and its subsequent complexation with Cu(II), Zn(II), and Mn(II) ions.[1][3][4] These metal complexes have demonstrated significant cytotoxicity against various cancer cell lines.

Step 1: Synthesis of 5-chloro-2-aminophenol [5]

Materials:

-

2-Chloro-5-nitrophenol

-

Ethanol

-

Water

-

Iron powder

-

Ammonium chloride

Procedure:

-

Dissolve 2-Chloro-5-nitrophenol (20.0 g, 115.2 mmol) in a mixture of ethanol (150 mL) and water (150 mL).

-

Add iron powder (32.2 g, 576.2 mmol) and ammonium chloride (32.1 g, 599.3 mmol) to the solution.

-

Heat the reaction mixture to reflux for 2 hours.

-

After cooling to room temperature, filter the mixture to remove insoluble materials.

-

Concentrate the filtrate to dryness under reduced pressure.

-

Purify the residue by flash column chromatography (hexane/ethyl acetate = 9:1) to obtain 5-amino-2-chlorophenol as a white solid (15.85 g, 96% yield).

Step 2: Synthesis of the Schiff Base Ligand (L) [1]

Materials:

-

5-chloro-2-aminophenol

-

2-quinolinecarboxaldehyde

-

Methanol

Procedure:

-

Dissolve 5-chloro-2-aminophenol (3 mmol) and 2-quinolinecarboxaldehyde (3 mmol) in methanol (20 mL).

-

Heat the mixture at 65 °C for 4 hours.

-

Remove the solvent under vacuum.

-

Wash the resulting solid with methanol and dry to obtain the yellow powdered ligand, 5-chloro-2-N-(2-quinolylmethylene)aminophenol (L).

Step 3: Synthesis of Metal Complexes (C1-C3) [1]

The Cu(II), Zn(II), and Mn(II) complexes (C1, C2, and C3, respectively) are synthesized in situ by reacting the Schiff base ligand (L) with the corresponding metal salts.

The synthesized metal complexes exhibited significant cytotoxicity against lung cancer cell lines, with the Cu(II) complex (C1) showing the highest potency.[1][3][4]

| Compound | A549 IC₅₀ (µM) | A549cisR IC₅₀ (µM) |

| C1 (Cu complex) | 3.93 | >20 |

| C2 (Zn complex) | 18.26 | >20 |

| C3 (Mn complex) | 33.61 | >20 |

| Schiff Base Ligand (L) | >50 | >50 |

| Cisplatin | 10.25 | >20 |

A549: Human lung carcinoma cell line. A549cisR: Cisplatin-resistant A549 cell line.

The Cu(II) complex (C1) demonstrated superior cytotoxicity to the standard anticancer drug cisplatin in the A549 cell line.[1][3][4]

Mechanistic Insights and Signaling Pathways

The anticancer activity of the 5-chloro-2-aminophenol-derived Schiff base metal complexes is attributed to their ability to induce apoptosis through multiple mechanisms. The most potent complex, C1 (Cu complex), was found to trigger mitochondrial apoptosis, interact with DNA, and cause cell cycle arrest.[1][4]

Proposed Mechanism of Action of the Cu(II) Schiff Base Complex (C1)

The following diagram illustrates the proposed signaling pathway for the anticancer activity of the Cu(II) complex.

Caption: Proposed signaling pathway for the anticancer activity of the Cu(II) complex.

Future Directions and Conclusion

This compound is a valuable starting material for the synthesis of a diverse range of derivatives with significant biological potential. The demonstrated anticancer activity of its Schiff base metal complexes highlights the promise of this scaffold in the development of novel therapeutics. Future research should focus on exploring other derivatization strategies, such as etherification, esterification, and palladium-catalyzed cross-coupling reactions, to generate new chemical entities for biological screening. The Ullmann condensation and Suzuki coupling reactions, for example, offer established methods for creating C-O and C-C bonds, respectively, and could be applied to this compound to produce libraries of novel compounds.[6][7] A deeper investigation into the structure-activity relationships of these derivatives will be crucial for optimizing their potency and selectivity. Furthermore, the exploration of other therapeutic areas, such as antimicrobial and anti-inflammatory applications, could unveil new opportunities for this versatile chemical scaffold. The in-depth information provided in this technical guide serves as a solid foundation for researchers to build upon in their quest for novel and effective therapeutic agents.

Experimental Workflows

General Workflow for the Synthesis and Evaluation of this compound Derivatives

The following diagram outlines a general workflow for the synthesis and biological evaluation of derivatives of this compound.

Caption: General workflow for the development of this compound derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. Ullmann Reaction [organic-chemistry.org]

- 3. Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2- N-(2-quinolylmethylene)aminophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-Chloro-5-aminophenol synthesis - chemicalbook [chemicalbook.com]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. home.sandiego.edu [home.sandiego.edu]

Theoretical Exploration of 5-Chloro-2-iodophenol: A Computational Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the theoretical studies on 5-Chloro-2-iodophenol, a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals interested in the computational analysis of this molecule. It outlines the fundamental physicochemical properties, details recommended computational methodologies for in-depth analysis, and explores its potential in drug discovery through modern in silico techniques. All quantitative data is presented in structured tables, and key experimental and logical workflows are visualized using diagrams.

Introduction

This compound is a di-substituted phenol containing both chlorine and iodine atoms. The presence of these halogens, along with the hydroxyl group on the aromatic ring, imparts unique electronic and structural characteristics that are of significant interest for theoretical investigation. Understanding these properties at a quantum mechanical level is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity. This guide serves as a central resource for the theoretical examination of this compound, providing both foundational data and detailed procedural outlines for further computational studies.

Physicochemical and Computed Properties

A summary of the known physicochemical and computationally derived properties of this compound is presented in Table 1. These values are aggregated from various chemical databases and provide a baseline for more advanced theoretical modeling.[1][2][3]

Table 1: Physicochemical and Computed Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 136808-72-5 | ChemicalBook[2] |

| Molecular Formula | C₆H₄ClIO | PubChem[1] |

| Molecular Weight | 254.45 g/mol | PubChem[1] |

| Exact Mass | 253.89954 Da | PubChem[1] |

| XLogP3-AA | 2.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |

| Complexity | 99.1 | PubChem[1] |

Theoretical Studies: Methodologies and Protocols

While specific comprehensive theoretical studies on this compound are not abundant in the current literature, established computational protocols for halogenated phenols provide a robust framework for its investigation. Density Functional Theory (DFT) is a powerful and widely used method for this class of molecules.

Geometry Optimization and Structural Analysis

The first step in the theoretical characterization of this compound is to determine its most stable three-dimensional structure.

Experimental Protocol: Geometry Optimization

-

Software: Gaussian, ORCA, or other quantum chemistry software packages.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP is a commonly used hybrid functional that provides a good balance of accuracy and computational cost for organic molecules.[4][5][6]

-

Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended. The inclusion of diffuse functions (++) is important for accurately describing the lone pairs of the halogen and oxygen atoms, and polarization functions (d,p) are crucial for describing the bonding environment.[4][5][6]

-

Procedure:

-

Construct an initial guess of the this compound structure.

-

Perform a geometry optimization calculation without any symmetry constraints.

-

Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by performing a vibrational frequency calculation. The absence of imaginary frequencies indicates a stable structure.

-

The workflow for a typical geometry optimization and verification process is illustrated in the following diagram.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy provides a fingerprint of a molecule's structure and bonding. Theoretical calculations can predict the infrared (IR) and Raman spectra, which can be compared with experimental data for validation.

Experimental Protocol: Vibrational Frequency Calculation

-

Software: Gaussian, ORCA, or similar.

-

Method: DFT, using the same functional and basis set as for the geometry optimization (e.g., B3LYP/6-311++G(d,p)).

-

Procedure:

-

Use the optimized geometry of this compound as the input.

-

Perform a frequency calculation. The output will provide the vibrational frequencies, IR intensities, and Raman activities.

-

The calculated frequencies are often systematically overestimated due to the harmonic approximation. It is common practice to apply a scaling factor (typically around 0.96-0.98 for B3LYP) to the calculated frequencies for better agreement with experimental spectra.

-

Table 2: Predicted Vibrational Modes of this compound (Hypothetical Data)

| Mode Number | Wavenumber (cm⁻¹) (Scaled) | IR Intensity (km/mol) | Assignment |

| 1 | ~3600 | High | O-H stretch |

| 2 | ~3100-3000 | Medium | Aromatic C-H stretch |

| 3 | ~1600-1450 | Medium to High | Aromatic C=C stretch |

| 4 | ~1300-1200 | High | C-O stretch / O-H bend |

| 5 | ~1100-1000 | Medium | C-H in-plane bend |

| 6 | ~800-700 | Strong | C-Cl stretch |

| 7 | ~600-500 | Strong | C-I stretch |

| 8 | ~900-650 | Medium | C-H out-of-plane bend |

Note: This table presents hypothetical data based on typical vibrational frequencies for similar functional groups. A full theoretical calculation is required for accurate predictions for this compound.

Spectroscopic Properties (NMR and UV-Vis)

Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for structure elucidation. Computational methods can predict these spectra, aiding in the interpretation of experimental results.

Experimental Protocol: NMR Chemical Shift Calculation

-

Software: Gaussian or other quantum chemistry packages.

-

Method: Gauge-Including Atomic Orbital (GIAO) method is the standard for accurate NMR chemical shift calculations.[7][8][9][10] This is typically performed at the DFT level (e.g., B3LYP/6-311++G(d,p)).

-

Procedure:

-

Use the optimized geometry of this compound.

-

Perform a GIAO NMR calculation.

-

The output will provide the absolute shielding tensors for each nucleus. To obtain the chemical shifts, the calculated shielding values are referenced to a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.

-

δ_sample = σ_TMS - σ_sample

-

Experimental Protocol: UV-Vis Spectra Simulation

-

Software: Gaussian, ORCA, etc.

-

Method: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating electronic excitation energies and oscillator strengths, which determine the UV-Vis spectrum.[11][12][13][14][15] The choice of functional can be critical; range-separated functionals like CAM-B3LYP are often recommended for better accuracy.

-

Procedure:

-

Use the optimized ground-state geometry.

-

Perform a TD-DFT calculation to compute the vertical excitation energies and oscillator strengths for a number of excited states.

-

The resulting "stick" spectrum can be convoluted with a Gaussian or Lorentzian function to generate a simulated UV-Vis absorption spectrum.

-

Molecular Orbital and Electrostatic Potential Analysis

To understand the reactivity and intermolecular interactions of this compound, it is essential to analyze its electronic structure.

Methodology:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. This is invaluable for predicting sites of intermolecular interactions, including hydrogen bonding and halogen bonding.

Applications in Drug Development

The theoretical understanding of this compound's properties can be leveraged in the early stages of drug discovery.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor.[16][17][18][19][20]

Experimental Protocol: Molecular Docking

-

Software: AutoDock, GOLD, Schrödinger Suite, or similar.

-

Preparation:

-

Obtain the 3D structure of the target protein from a database like the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Use the theoretically optimized 3D structure of this compound as the ligand.

-

-

Docking:

-

Define the binding site on the target protein.

-

Run the docking algorithm to generate a series of possible binding poses.

-

-

Analysis:

-

Score the poses based on a scoring function that estimates the binding affinity.

-

Analyze the intermolecular interactions (hydrogen bonds, halogen bonds, hydrophobic interactions) for the top-ranked poses.

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity.[21][22][23]

Workflow: QSAR Model Development

-

Data Collection: Compile a dataset of structurally related compounds with experimentally determined biological activity.

-

Descriptor Calculation: For each molecule, calculate a set of molecular descriptors that quantify its physicochemical properties (e.g., logP, molar refractivity, electronic properties from DFT).

-

Model Building: Use statistical methods (e.g., multiple linear regression, partial least squares) to build a mathematical model that relates the descriptors to the biological activity.[21][22]

-

Validation: Validate the predictive power of the QSAR model using internal and external validation techniques.

The general workflow for QSAR modeling is depicted below.

In Silico ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate early in the discovery process is crucial to avoid late-stage failures.[24][25][26]

Methodology: In Silico ADMET

-

A variety of computational models, many of which are based on QSAR principles, are available to predict key ADMET properties.

-

Absorption: Prediction of properties like Caco-2 permeability and human intestinal absorption.

-

Distribution: Prediction of plasma protein binding and blood-brain barrier penetration.

-

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.

-

Excretion: Prediction of renal clearance.

-

Toxicity: Prediction of potential toxicities such as cardiotoxicity (hERG inhibition) and mutagenicity (Ames test).

A range of open-access and commercial software tools can be used to predict these properties for this compound.[24][25][26]

Conclusion

This technical guide has outlined a comprehensive framework for the theoretical study of this compound. While direct, in-depth computational studies on this specific molecule are limited, the well-established methodologies for similar halogenated phenols provide a clear path forward for its investigation. By employing DFT for structural and spectroscopic analysis, and leveraging techniques like molecular docking, QSAR, and in silico ADMET prediction, researchers can gain significant insights into the properties of this compound and effectively evaluate its potential in the context of drug discovery and development. The protocols and workflows presented herein are intended to serve as a practical guide for initiating and conducting such theoretical studies.

References

- 1. This compound | C6H4ClIO | CID 6613333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 136808-72-5 [chemicalbook.com]

- 3. 136808-72-5 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 4. medium.com [medium.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. Q-Chem 4.3 Userâs Manual : Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT [manual.q-chem.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. ReSpect program [respectprogram.org]

- 15. UVVis spectroscopy (UV/Vis) - ORCA 6.0 TUTORIALS [faccts.de]

- 16. HADDOCK2.4 shape-restrained protein-small molecule tutorial – Bonvin Lab [bonvinlab.org]

- 17. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]

- 19. m.youtube.com [m.youtube.com]

- 20. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. An automated framework for QSAR model building - PMC [pmc.ncbi.nlm.nih.gov]

- 22. neovarsity.org [neovarsity.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. tandfonline.com [tandfonline.com]

- 25. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]

Methodological & Application

Application Notes and Protocols: 5-Chloro-2-iodophenol as a Versatile Intermediate in the Synthesis of Substituted Benzofurans for Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Chloro-2-iodophenol as a key intermediate in the synthesis of 5-chlorobenzofuran derivatives, a scaffold of significant interest in medicinal chemistry. The dual halogenation of this starting material allows for selective and sequential functionalization, making it an ideal building block for the creation of diverse compound libraries for drug discovery and development.

Introduction

This compound is a valuable bifunctional building block in organic synthesis. The presence of both an iodine and a chlorine atom on the phenolic ring, along with the hydroxyl group, offers multiple reaction sites that can be addressed with high selectivity. The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions allows for the initial introduction of a substituent at the 2-position, while the chlorine atom at the 5-position can be retained for subsequent modifications or to influence the electronic properties of the final molecule. This differential reactivity is particularly advantageous in the synthesis of complex heterocyclic structures, such as benzofurans.

The benzofuran moiety is a prominent heterocyclic core found in numerous biologically active natural products and synthetic pharmaceuticals. Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Consequently, the development of efficient synthetic routes to novel substituted benzofurans is an active area of research in medicinal chemistry.

Application Highlight: Synthesis of 5-Chlorobenzofuran Derivatives via Sonogashira Coupling